molecular formula C3H3IN2S B6261179 2-iodo-5-methyl-1,3,4-thiadiazole CAS No. 914935-72-1

2-iodo-5-methyl-1,3,4-thiadiazole

Cat. No.: B6261179
CAS No.: 914935-72-1
M. Wt: 226
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Description

2-Iodo-5-methyl-1,3,4-thiadiazole (CAS 914935-72-1) is a high-value halogenated heterocycle serving as a versatile synthetic intermediate in medicinal chemistry and materials science. Its core structure incorporates the 1,3,4-thiadiazole ring, a privileged scaffold renowned for its broad spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties . The presence of the iodine atom at the 2-position makes this compound a particularly useful substrate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the efficient construction of more complex, diversely functionalized 1,3,4-thiadiazole derivatives for drug discovery programs . Researchers leverage this compound to develop novel molecular entities that target critical biological pathways; for instance, similar 1,3,4-thiadiazole-based compounds have demonstrated promising in vitro anticancer activity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines . Furthermore, this reagent is instrumental in synthesizing fused bicyclic heterocyclic systems, such as imidazo[1,2-d][1,2,4]thiadiazoles, which are of significant interest in the discovery of new bioactive molecules . This product is intended for research purposes only and is not approved for human or animal use.

Properties

CAS No.

914935-72-1

Molecular Formula

C3H3IN2S

Molecular Weight

226

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Iodo 5 Methyl 1,3,4 Thiadiazole and Its Precursors

Classical and Modern Approaches to 1,3,4-Thiadiazole (B1197879) Ring Construction

The formation of the 1,3,4-thiadiazole ring is a cornerstone of heterocyclic chemistry, with numerous synthetic strategies developed over the years. These methods typically involve the formation of the five-membered ring from linear precursors containing the requisite arrangement of carbon, nitrogen, and sulfur atoms.

Cyclization Reactions from Thioacylated Precursors

One fundamental approach to the 1,3,4-thiadiazole skeleton involves the cyclization of thioacylated hydrazine derivatives. These precursors, often in the form of monothiodiacylhydrazines, undergo dehydration to form the stable aromatic thiadiazole ring. bu.edu.eg This intramolecular condensation is typically promoted by strong dehydrating agents.

Commonly employed reagents for this transformation include:

Concentrated Sulfuric Acid (H₂SO₄)

Polyphosphoric Acid (PPA)

Methanesulfonic Acid bu.edu.eg

Phosphorus Oxychloride (POCl₃) bu.edu.eg

The general mechanism involves the protonation of one of the carbonyl or thiocarbonyl groups, followed by nucleophilic attack from the other heteroatom to initiate ring closure and subsequent elimination of water. The use of microwave irradiation has been noted to potentially increase product yields and significantly reduce reaction times for these acid-catalyzed cyclizations. bu.edu.eg Another modern approach involves the use of Lawesson's reagent for the thionation of N,N'-diacylhydrazines, which then cyclize to form the 1,3,4-thiadiazole ring. organic-chemistry.org

Ring-Closure Methods Utilizing Thiosemicarbazides and Carboxylic Acid Derivatives

Perhaps the most prevalent and versatile method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles, particularly the precursors to the target molecule, involves the reaction of thiosemicarbazide (B42300) or its derivatives with carboxylic acids or their activated forms. nih.gov To synthesize the 5-methyl substituted ring, acetic acid or acetyl chloride is the typical C-2 source. nih.gov This pathway is widely used for the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole (B108200), a key intermediate for introducing the iodo group.

The reaction between thiosemicarbazide and an appropriate carboxylic acid is generally facilitated by a strong acid catalyst and dehydrating agent, which promotes the cyclization-condensation reaction. google.com Various conditions have been reported to effectively synthesize 2-amino-5-methyl-1,3,4-thiadiazole, highlighting the robustness of this method.

Precursor 1Precursor 2Catalyst/ReagentConditionsProductYieldReference
ThiosemicarbazideAcetic AcidPolyphosphoric Acid (PPA)Heating at 105-116 °C2-amino-5-methyl-1,3,4-thiadiazoleHigh google.com
ThiosemicarbazideAcetic AcidPhosphorus Pentachloride (PCl₅)Solid-phase grinding at room temperature, then neutralization2-amino-5-methyl-1,3,4-thiadiazole95.2% google.com
ThiosemicarbazideAcetyl Chloride-Direct cyclization2-amino-5-methyl-1,3,4-thiadiazoleGeneral method nih.gov
ThiosemicarbazideAcetic AcidCholine chloride/urea eutectic solventReflux at 80 °C for 1h2-amino-5-methyl-1,3,4-thiadiazole96.3% chemicalbook.com

Regioselective Iodination Strategies at the C-2 Position of the Thiadiazole Ring

Once the 5-methyl-1,3,4-thiadiazole core is assembled, the next critical step is the introduction of the iodine atom specifically at the C-2 position. The electron density of the thiadiazole ring influences the regioselectivity of this substitution.

Diazotization-Iodination Protocols for 2-Amino-1,3,4-thiadiazole (B1665364) Derivatives

The Sandmeyer reaction and related diazotization-iodination protocols represent a classic and highly effective method for converting a primary aromatic or heteroaromatic amine into an iodide. This strategy is the most direct route to 2-iodo-5-methyl-1,3,4-thiadiazole, starting from the readily available 2-amino-5-methyl-1,3,4-thiadiazole precursor.

The process occurs in two main steps:

Diazotization : The 2-amino group is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C). This converts the amino group into a diazonium salt intermediate (-N₂⁺). organic-chemistry.org The diazonium salt of 2-amino-1,3,4-thiadiazole derivatives can be formed effectively. uobaghdad.edu.iquobaghdad.edu.iq

Iodination : The diazonium salt solution is then treated with a source of iodide ions, most commonly potassium iodide (KI). The diazonium group, being an excellent leaving group (releasing N₂ gas), is displaced by the iodide nucleophile to yield the final 2-iodo-1,3,4-thiadiazole derivative. organic-chemistry.org

A convenient one-step procedure for the diazotization-iodination of aromatic and heterocyclic amines involves the use of potassium iodide, sodium nitrite, and p-toluenesulfonic acid in acetonitrile at room temperature, which can yield the corresponding iodides in good yields. organic-chemistry.org

StepStarting MaterialReagentsIntermediate/ProductGeneral Conditions
1. Diazotization2-amino-5-methyl-1,3,4-thiadiazoleNaNO₂, aq. strong acid (e.g., H₂SO₄, HCl)5-methyl-1,3,4-thiadiazole-2-diazonium salt0-5 °C
2. Iodination5-methyl-1,3,4-thiadiazole-2-diazonium saltKI (aq. solution)This compoundGradual warming to room temperature

Halocyclization Reactions Involving 5-Methyl-1,3,4-thiadiazole Derivatives

Halocyclization reactions are powerful methods for constructing halogen-containing heterocyclic compounds. These reactions typically involve the intramolecular attack of a heteroatom onto an alkene or alkyne that has been activated by coordination with an electrophilic halogen source (e.g., I₂, ICl). While this is a common strategy for forming rings, its application for the direct synthesis of this compound from an acyclic precursor is not a standard or widely reported method.

Theoretically, one could envision a precursor such as an N-alkenyl thiosemicarbazide derivative undergoing an iodocyclization reaction that simultaneously forms the thiadiazole ring and incorporates iodine. However, literature primarily describes the cyclization of saturated thiosemicarbazide derivatives as discussed previously. Studies on the halogenation of alkenyl derivatives of related triazole-thiones have shown that bromination and iodination can lead to the annulation of new thiazaheterocycles, but this involves the cyclization of an appended side chain rather than the formation of the primary ring with a halo-substituent. researchgate.net

Iodine-Mediated Synthetic Routes for Thiazole Derivatives

While not directly applicable to thiadiazoles, the synthesis of the related thiazole heterocycle sometimes employs molecular iodine as a catalyst or reagent. For instance, the Hantzsch thiazole synthesis, a classical method involving the reaction of α-haloketones with thioamides, can be adapted. Iodine-mediated syntheses of thiazoles often involve the reaction of a ketone, a thiourea (B124793) or thioamide, and molecular iodine, which acts as both a catalyst and an oxidant to facilitate the cyclocondensation. nih.gov

In a more relevant context for the 1,3,4-thiadiazole ring system, molecular iodine (I₂) has been employed as a mediator for the oxidative C-S bond formation in the synthesis of 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org This transition-metal-free method involves the condensation of a thiosemicarbazide with an aldehyde, followed by an iodine-mediated oxidative cyclization to form the 2-amino-1,3,4-thiadiazole ring. organic-chemistry.org This demonstrates the utility of iodine in promoting the formation of the thiadiazole scaffold, even if it does not directly yield the 2-iodo derivative.

Green Chemistry Approaches and Sustainable Methodologies for this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact and enhance laboratory safety. For the production of this compound and its precursors, sustainable methodologies focus on reducing reaction times, eliminating hazardous solvents, and employing efficient, recyclable catalysts. These approaches, including microwave-assisted synthesis, solid-phase techniques, and the use of environmentally benign catalysts, offer significant advantages over traditional methods by improving energy efficiency, reducing waste, and often leading to higher product yields.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, dramatically accelerating reaction rates and often improving yields compared to conventional heating methods. nanobioletters.comresearchgate.net This technique has been successfully applied to the synthesis of various 1,3,4-thiadiazole derivatives, demonstrating its potential for the rapid and efficient production of precursors to this compound.

The application of microwave irradiation facilitates the rapid synthesis of Schiff bases derived from 2-amino-5-substituted-1,3,4-thiadiazoles. nih.gov This method provides a simple procedure, easy work-up, and high product yields in significantly shorter reaction times. researchgate.net For instance, the reaction between 2-amino-5-aryl-1,3,4-thiadiazole and substituted benzaldehydes under microwave irradiation proceeds efficiently, showcasing the utility of this technology for functionalizing the thiadiazole core. researchgate.net While direct microwave-assisted iodination of a 5-methyl-1,3,4-thiadiazole precursor is not extensively documented, the successful application of microwaves in related cyclization and functionalization reactions suggests its high potential for this transformation.

Research has demonstrated the use of microwave irradiation for the synthesis of various heterocyclic systems incorporating the 5-methyl-1,3,4-thiadiazole moiety. niscpr.res.in These protocols highlight the versatility of microwave energy in promoting diverse chemical transformations within this class of compounds.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Thiadiazole Derivatives

Product Method Reaction Time Yield (%) Reference
N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives Microwave-Assisted (Solvent-Free) 2-5 min 85-95% nih.gov
N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives Conventional (Reflux in Ethanol) 6-8 h 60-75% nih.gov
1,3,4-Thiadiazole Schiff Bases Microwave-Assisted Shorter Time High researchgate.net
1,3,4-Thiadiazole Schiff Bases Conventional Heating Longer Time Lower researchgate.net

Solid-Phase and Solvent-Free Reaction Conditions

To further enhance the sustainability of synthesizing this compound, solid-phase synthesis and solvent-free reaction conditions present viable green alternatives. These methods address key green chemistry principles by minimizing or eliminating the use of volatile and often hazardous organic solvents.

Solid-Phase Synthesis: Solid-phase organic synthesis (SPOS) offers a streamlined approach for the construction of compound libraries, including 1,3,4-thiadiazole derivatives. acs.orgnih.gov In this methodology, a precursor is anchored to a solid support (resin), and subsequent chemical transformations are carried out. The key advantages include simplified purification, as excess reagents and by-products are easily washed away, and the potential for automation.

A typical solid-phase synthesis of a 1,3,4-thiadiazole library involves several key steps:

Anchoring: A suitable starting material is attached to a resin, such as a 4-benzyloxy-2-methoxybenzylamine (BOMBA) resin. nih.gov

Cyclization: A polymer-bound thiosemicarbazide intermediate is cyclized to form the 2-amido-5-amino-1,3,4-thiadiazole ring directly on the resin, often using a desulfurative agent like p-Toluenesulfonyl chloride (p-TsCl). acs.orgnih.gov

Functionalization: The resin-bound thiadiazole can be further modified through reactions such as alkylation or acylation. acs.org

Cleavage: The final, purified 1,3,4-thiadiazole product is cleaved from the resin, typically using an acid like trifluoroacetic acid, yielding the desired compound in high purity. nih.gov

This approach allows for the systematic synthesis of diverse thiadiazole analogs, potentially including precursors for this compound, while minimizing solvent use and simplifying purification processes.

Solvent-Free Reactions: Conducting reactions under solvent-free conditions is a cornerstone of green synthesis. The combination of microwave irradiation and solvent-free conditions provides a particularly powerful and eco-friendly synthetic strategy. The synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives has been successfully carried out under solvent-free microwave irradiation, resulting in excellent yields and extremely short reaction times (2-5 minutes). nih.gov This approach not only prevents pollution from solvents but also enhances reaction efficiency and reduces energy consumption.

Catalyst Selection for Efficient and Environmentally Benign Processes

The choice of catalyst is critical in developing sustainable synthetic routes. Green catalysts are typically characterized by high efficiency, selectivity, recyclability, low toxicity, and the ability to function under mild conditions.

Catalysts for Thiadiazole Ring Formation: For the initial cyclization to form the 1,3,4-thiadiazole ring, traditional methods often rely on strong, corrosive acids or hazardous reagents like phosphorus oxychloride. rsc.org Greener alternatives are actively being explored. For instance, molecular iodine (I₂) has been reported as an efficient, metal-free catalyst for the oxidative N–S bond formation in the synthesis of 1,2,4-thiadiazoles. mdpi.com This approach offers mild reaction conditions and avoids the use of toxic heavy metals. While this has been demonstrated for a different isomer, it highlights the potential of iodine as a green catalyst in thiadiazole synthesis.

Catalysts for Iodination: The conversion of a 2-amino-5-methyl-1,3,4-thiadiazole precursor to the final 2-iodo product is typically achieved via a Sandmeyer-type reaction. Classic Sandmeyer reactions often require stoichiometric amounts of copper(I) salts, leading to heavy metal waste. Modern variations focus on developing catalytic systems that are more environmentally benign. Research into Sandmeyer bromination has shown that copper(I) bromide can be used in catalytic amounts, often with co-reagents like tert-butyl nitrite in organic solvents, to efficiently convert amino-thiadiazoles to their bromo-analogs. nih.gov Similar catalytic principles can be applied to iodination reactions. The development of heterogeneous copper catalysts or the use of ionic liquids as media can further enhance the "greenness" of this transformation by allowing for catalyst recycling and reducing the use of volatile organic solvents. nih.gov

Table 2: Examples of Catalysts in Thiadiazole Synthesis

Reaction Step Catalyst Advantages Compound Class Reference
Oxidative N-S Bond Formation Molecular Iodine (I₂) Metal-free, mild conditions, efficient 1,2,4-Thiadiazoles mdpi.com
Sandmeyer Bromination Copper(I) Bromide (catalytic) with tert-butyl nitrite Reduces copper waste, mild conditions 1,3,4-Thiadiazoles nih.gov

Chemical Reactivity and Transformation of 2 Iodo 5 Methyl 1,3,4 Thiadiazole

Halogen Atom Reactivity: C-I Bond Activation and Cross-Coupling Reactions

The carbon-iodine bond at the C-2 position is the most reactive site for transformations involving bond activation. The inherent polarity and lability of the C-I bond, coupled with the electron-withdrawing character of the thiadiazole ring, render the iodine atom an excellent leaving group in various reactions. nih.gov

The 2-iodo-5-methyl-1,3,4-thiadiazole scaffold is an ideal substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. The high reactivity of the C-I bond compared to C-Br or C-Cl bonds allows these reactions to proceed under relatively mild conditions. wikipedia.org

Suzuki Coupling: The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the thiadiazole ring and various aryl or vinyl groups. This reaction typically involves a palladium catalyst, a base, and an organoboron reagent (boronic acid or ester). While specific studies on this compound are not extensively documented, the successful coupling of related halo-thiadiazoles demonstrates the viability of this method. For instance, 2,5-bis(4-bromophenyl)-1,3,4-thiadiazole (B14705607) has been effectively coupled with boronic acids using a Pd(PPh₃)₄ catalyst. researchgate.net Similarly, Suzuki reactions have been reported for iodo-substituted fused imidazo[1,2-d] chemicalbook.comnih.govthiadiazoles, highlighting the utility of an iodo-heteroaryl system in these transformations. rsc.orgrsc.org

Substrate (Analogue)Boronic AcidCatalystBaseSolventYieldRef
2,5-bis(4-bromophenyl)-1,3,4-thiadiazoleVarious aryl boronic acidsPd(PPh₃)₄Cs₂CO₃Toluene/WaterModerate to Good researchgate.net
5-iodo-imidazo[1,2-d] chemicalbook.comnih.govthiadiazoleVarious aryl boronic acidsPd(OAc)₂ / XantphosCs₂CO₃1,4-DioxaneGood rsc.org
3,5-dichloro-1,2,4-thiadiazoleArylboronic acidsPd(PPh₃)₄Na₂CO₃Toluene/Ethanol/WaterGood nih.gov

Sonogashira Coupling: The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org The reaction of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is expected to yield 2-alkynyl-5-methyl-1,3,4-thiadiazole derivatives. organic-chemistry.org The reaction proceeds under mild conditions, often at room temperature. wikipedia.orglibretexts.org The general procedure involves the use of catalysts like PdCl₂(PPh₃)₂ with a CuI co-catalyst and an amine base, such as triethylamine (B128534) or diisopropylamine (B44863) (DIPA), which can also serve as the solvent. wikipedia.orgnih.gov

Reaction TypeCatalyst SystemBaseSolventTemperatureRef
Sonogashira CouplingPdCl₂(PPh₃)₂ / CuITriethylamine or DIPAAmine or DMFRoom Temp to 80 °C wikipedia.orglibretexts.orgnih.gov
Copper-Free Sonogashira[Pd(PPh₃)₄]AmineAmine or DMFRoom Temperature wikipedia.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.org this compound can serve as the aryl halide component in this reaction. The process typically requires a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base to produce 2-vinyl-substituted 1,3,4-thiadiazoles. organic-chemistry.orgnih.gov This reaction is known for its high stereoselectivity, generally yielding the trans alkene product. organic-chemistry.org

The 1,3,4-thiadiazole (B1197879) ring is electron-deficient due to the presence of two electronegative nitrogen atoms. chemicalbook.comnih.gov This electronic property significantly facilitates nucleophilic aromatic substitution (SNAr) at the C-2 and C-5 positions. Consequently, the iodine atom in this compound is readily displaced by a wide range of nucleophiles. nih.gov This reactivity makes halogenated 1,3,4-thiadiazoles crucial intermediates in synthetic chemistry. nih.gov Studies on related 2-chloro-1,3,4-thiadiazoles show ready displacement by various nucleophiles to create new derivatives, a reactivity profile that is enhanced with the more labile iodo-substituent. nih.gov Common nucleophiles include alkoxides, thiolates, and amines.

The mechanism for transition metal-catalyzed cross-coupling reactions involving the C-I bond of this compound follows a well-established catalytic cycle.

Oxidative Addition: The cycle begins with the oxidative addition of the iodo-thiadiazole to a low-valent palladium(0) complex. This step involves the cleavage of the C-I bond and forms a new organopalladium(II) intermediate.

Transmetalation (Suzuki/Sonogashira) or Migratory Insertion (Heck):

In the Suzuki reaction, the organoboron compound, activated by a base, undergoes transmetalation with the palladium(II) complex, transferring its organic group to the palladium center.

In the Sonogashira reaction, a copper acetylide, formed from the terminal alkyne and copper(I) salt, transmetalates with the palladium(II) complex. wikipedia.orglibretexts.org

In the Heck reaction, the alkene coordinates to the palladium(II) center and then undergoes syn-migratory insertion into the palladium-carbon bond. nih.gov

Reductive Elimination: The final step is the reductive elimination from the palladium(II) intermediate, which forms the new C-C bond of the final product and regenerates the palladium(0) catalyst, allowing the cycle to repeat. nih.gov

Reactivity of the Methyl Group at the C-5 Position

The methyl group at the C-5 position exhibits reactivity analogous to that of a methyl group on other electron-deficient heterocyclic rings, such as picoline. nih.gov This enables its functionalization through various organic transformations.

The protons of the C-5 methyl group are acidic enough to be removed by a strong base, creating a nucleophilic carbanion. This anion can then react with various electrophiles.

Alkylation: Treatment with a strong base like n-butyllithium can deprotonate the methyl group. The resulting lithiated species can be quenched with an electrophile, such as an alkyl halide (e.g., methyl iodide), to achieve alkylation, yielding an ethyl or other substituted alkyl group at the C-5 position.

Condensation Reactions: Similar to picoline, the active methyl group can participate in condensation reactions with aldehydes (e.g., benzaldehyde) under basic or acidic conditions. mdpi.com This reaction would proceed through a deprotonated intermediate that attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield a styryl-type derivative, effectively extending the conjugation of the system.

The methyl group can also be modified through oxidation and reduction, although the latter is less direct.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. Given its picoline-like reactivity, reagents such as potassium permanganate (B83412) (KMnO₄) are expected to convert the methyl group into a carboxyl group, yielding 5-iodo-1,3,4-thiadiazole-2-carboxylic acid. quora.com The existence of the related 5-methyl-1,3,4-thiadiazole-2-carboxylic acid supports the feasibility of this transformation. bldpharm.com

Reduction: Direct reduction of the methyl group itself is not a standard transformation. However, if the methyl group is first oxidized to a carbonyl-containing function like an aldehyde or a carboxylic acid, this new group can then be reduced. For example, reduction of a derivative like 5-formyl-2-iodo-1,3,4-thiadiazole with a reducing agent such as sodium borohydride (B1222165) would yield the corresponding hydroxymethyl derivative. The aromatic thiadiazole ring itself is resistant to reduction and requires harsh conditions for hydrogenation. libretexts.org

Electrophilic Aromatic Substitution on the Thiadiazole Ring System

The 1,3,4-thiadiazole nucleus is inherently electron-deficient, rendering it generally unreactive towards electrophilic aromatic substitution reactions. chemicalbook.com The carbon atoms of the ring have a low electron density, making them poor targets for electrophiles. nih.gov Unsubstituted 1,3,4-thiadiazole does not typically undergo reactions such as nitration, sulfonation, or Friedel-Crafts acylation. nih.gov

However, the presence of activating groups, particularly strong electron-donating groups like an amino (-NH2) or mercapto (-SH) group, at the 2- or 5-position can enhance the electron density of the ring sufficiently to allow for electrophilic substitution. nih.gov For instance, 2-amino-1,3,4-thiadiazoles can undergo nitration under forceful conditions, such as with a mixture of concentrated sulfuric acid and fuming nitric acid. nih.gov Similarly, bromination of 2-amino-substituted 1,3,4-thiadiazoles in acetic acid can lead to the corresponding 5-bromo derivatives. nih.gov

Table 1: Expected Reactivity of this compound towards Electrophilic Aromatic Substitution

Reaction TypeExpected OutcomeRationale
NitrationUnlikely to proceed under standard conditions.The 1,3,4-thiadiazole ring is strongly deactivated by the two nitrogen atoms and the iodo substituent.
HalogenationMay occur under forcing conditions, but likely to be sluggish.The deactivating nature of the ring system outweighs the weak activating effect of the methyl group.
Friedel-CraftsHighly unlikely to occur.The catalyst would likely coordinate with the nitrogen or sulfur atoms, further deactivating the ring.

Ring Transformations and Rearrangement Reactions Involving the 1,3,4-Thiadiazole Moiety

The 1,3,4-thiadiazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, often promoted by strong bases or heat. nih.govbu.edu.eg These transformations can lead to the formation of other heterocyclic systems.

One notable rearrangement is the Dimroth rearrangement, which has been observed in related heterocyclic systems and can lead to the interconversion of heterocyclic rings. researchgate.net For instance, rearrangements of 1,2,4-triazole (B32235) systems to 1,3,4-thiadiazole systems under the action of bases have been described. researchgate.net While not directly documented for this compound, the potential for such rearrangements exists, especially in the presence of strong nucleophiles or bases which could initiate ring opening. The 1,3,4-thiadiazole ring is known to undergo ring cleavage in the presence of aqueous base. chemicalbook.com

Ring-opening of the 1,3,4-thiadiazole ring can also be a key step in the synthesis of other heterocyclic structures. For example, reactions of certain thieno[2,3-c]pyridazines with thiohydrazides have been shown to proceed via a thiophene (B33073) ring-opening process to furnish 1,3,4-thiadiazoline derivatives. researchgate.net Although this is an example of a fused system, it highlights the potential for the thiadiazole moiety to be involved in complex reaction cascades initiated by ring opening.

Furthermore, thermal or photochemical fragmentation of 1,3,4-thiadiazoles can occur, often following patterns observed in mass spectrometry. nih.gov These reactions can lead to the extrusion of nitrogen or sulfur-containing fragments and the formation of new C-C or C-N bonds.

Specific examples of ring transformations or rearrangements for this compound are not detailed in the available literature. However, based on the general reactivity of the 1,3,4-thiadiazole core, it is plausible that this compound could undergo ring opening when treated with strong bases, potentially leading to acyclic intermediates that could cyclize to form different heterocyclic or open-chain products.

Table 2: Potential Ring Transformations of the 1,3,4-Thiadiazole Ring

Reaction TypeConditionsPotential Products
Base-induced Ring OpeningStrong aqueous baseAcyclic thioacylhydrazide derivatives
Dimroth-type RearrangementBasic or acidic conditionsOther five-membered heterocycles (e.g., triazoles)
Thermal/Photochemical FragmentationHigh temperature or UV irradiationVarious fragmentation products

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-iodo-5-methyl-1,3,4-thiadiazole, both one-dimensional and two-dimensional NMR experiments are crucial for unambiguous assignment of its proton and carbon atoms.

Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying a single signal corresponding to the methyl (CH₃) protons. Based on data from structurally similar compounds like 2-(chloromethylthio)-5-methyl-1,3,4-thiadiazole, where the methyl protons appear as a singlet at approximately 2.793 ppm, the methyl group in the iodo-derivative would likely resonate in a similar region. mdpi.com The exact chemical shift would be influenced by the electronic effects of the iodo-substituent on the thiadiazole ring.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, three distinct carbon signals are anticipated: one for the methyl carbon and two for the heterocyclic ring carbons (C2 and C5). In related compounds such as 2-(chloromethylthio)-5-methyl-1,3,4-thiadiazole, the methyl carbon (CH₃) resonates around 15.82 ppm, while the ring carbons C2 and C5 appear at approximately 161.33 ppm and 166.91 ppm, respectively. mdpi.com The presence of the iodine atom, a heavy halogen, is expected to significantly influence the chemical shift of the C2 carbon to which it is attached, likely causing a downfield shift.

Expected NMR Data for this compound

NucleusExpected Chemical Shift (ppm)MultiplicityComment
¹H (Methyl)~2.8SingletBased on similar 5-methyl-1,3,4-thiadiazole structures.
¹³C (Methyl)~16Comparable to related thiadiazole derivatives.
¹³C (C5)>165Carbon attached to the methyl group.
¹³C (C2)VariableCarbon attached to iodine; significant shift expected.

To confirm the assignments from one-dimensional NMR, a suite of two-dimensional experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, no cross-peaks would be expected as the methyl protons are an isolated spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl group to the ¹³C signal of the methyl carbon, confirming their direct attachment.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. For this molecule, an HMBC experiment would be critical. It is expected to show a correlation between the methyl protons and both of the thiadiazole ring carbons (C2 and C5), which would definitively establish the connectivity of the methyl group to the C5 position of the heterocyclic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

For this compound, key expected vibrations would include:

C-H stretching and bending from the methyl group.

C=N stretching within the thiadiazole ring, typically observed in the 1600-1650 cm⁻¹ region. nih.gov

Ring stretching vibrations (C-S and N-N) at lower frequencies.

A C-I stretching vibration, which would appear in the far-infrared region, typically below 600 cm⁻¹.

In related compounds like 2-(chloromethylthio)-5-methyl-1,3,4-thiadiazole, characteristic IR peaks are seen at 1449, 1378, 1267, 1198, and 1050 cm⁻¹. mdpi.com Similar patterns would be expected for the iodo-derivative, with variations due to the different mass and electronic properties of iodine compared to the chloroalkylthio group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₃H₃IN₂S), the exact molecular weight can be calculated.

The high-resolution mass spectrum (HRMS) would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to this calculated mass, which would confirm the elemental composition. Fragmentation would likely involve the loss of the iodine atom, the methyl group, or cleavage of the thiadiazole ring.

Predicted Mass Spectrometry Data for this compound

AdductCalculated m/z
[M]⁺225.9062
[M+H]⁺226.9135
[M+Na]⁺248.8954

Note: These values are predicted and would need experimental verification.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions.

While no crystal structure for this compound is reported, analysis of related structures like 2-amino-5-methyl-1,3,4-thiadiazole (B108200) reveals that these molecules often form extensive hydrogen-bonding networks in the solid state. researchgate.net For the iodo-derivative, which lacks hydrogen bond donors, the solid-state packing would be governed by weaker van der Waals forces and potentially halogen bonding, where the iodine atom acts as an electrophilic region interacting with a nucleophilic atom on an adjacent molecule. The planarity of the thiadiazole ring is a common feature in these types of compounds. mdpi.com

Elemental Analysis Techniques for Compound Purity and Composition

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. For this compound (C₃H₃IN₂S), the theoretical elemental composition can be calculated. Experimental values obtained from analysis should match these theoretical percentages within an acceptable margin of error (typically ±0.4%) to confirm the compound's identity and purity.

Theoretical Elemental Composition of this compound

ElementSymbolAtomic MassPercentage
CarbonC12.01115.94%
HydrogenH1.0081.34%
IodineI126.9056.15%
NitrogenN14.00712.39%
SulfurS32.0614.18%

Theoretical and Computational Chemistry Studies on 2 Iodo 5 Methyl 1,3,4 Thiadiazole

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govmdpi.com Methods like the popular B3LYP hybrid functional, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are routinely used to investigate thiadiazole systems, yielding results that correlate well with experimental data. nih.govrdd.edu.iq

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. For 2-iodo-5-methyl-1,3,4-thiadiazole, the process would involve calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found.

The key output of a geometry optimization is a set of structural parameters: bond lengths, bond angles, and dihedral (torsional) angles. While specific data for the title compound is not available, a table of optimized geometric parameters for a related compound, 2-tert-butyldithio-5-methyl-1,3,4-thiadiazole, as determined by DFT calculations, illustrates the type of data obtained. researchgate.net These calculations generally show excellent agreement with experimental values derived from techniques like X-ray crystallography. mdpi.com

Table 1: Representative Geometric Parameters from DFT Calculations for a Substituted 1,3,4-Thiadiazole (B1197879) Derivative. (Note: This data is for a related compound and serves as an illustration of typical bond lengths and angles.)

Parameter Bond Length (Å) Parameter Bond Angle (°)
C2-S1 1.74 N3-C2-S1 114.5
C5-S1 1.73 N4-C5-S1 114.6
C2-N3 1.31 C2-N3-N4 111.8
C5-N4 1.31 C5-N4-N3 111.8
N3-N4 1.38 S1-C5-C(methyl) 122.7

Data adapted from studies on similar 1,3,4-thiadiazole structures. The S1-C2-I angle is an estimate based on typical geometries.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. dergipark.org.tr The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For 1,3,4-thiadiazole derivatives, the HOMO is typically distributed over the entire heterocyclic ring, particularly the sulfur and nitrogen atoms, indicating these are the primary sites for electron donation. The LUMO is also generally delocalized across the ring system.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. For this compound, the presence of the electronegative iodine atom and the electron-donating methyl group would influence the energies of the frontier orbitals and thus the magnitude of the energy gap. Theoretical calculations on similar thiadiazoles have shown that electronegative substituents can reduce the HOMO-LUMO gap. dergipark.org.tr

Table 2: Illustrative FMO Data from DFT Calculations for Substituted 1,3,4-Thiadiazoles.

Compound Feature E_HOMO (eV) E_LUMO (eV) Energy Gap (ΔE) (eV)
Thiadiazole with Electron-Donating Group ~ -6.5 ~ -1.0 ~ 5.5

Note: These are representative values to illustrate trends observed in published studies on 1,3,4-thiadiazole derivatives.

Charge population analysis, often performed using methods like Mulliken population analysis, provides insight into the distribution of electronic charge among the atoms in a molecule. This helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers.

In this compound, the nitrogen atoms and the sulfur atom of the ring are expected to carry negative partial charges due to their high electronegativity, making them nucleophilic sites. The carbon atom attached to the iodine (C2) would likely bear a significant positive charge, making it susceptible to nucleophilic attack. Bond order analysis, a measure of the number of chemical bonds between two atoms, complements this by confirming the double-bond character of the C=N bonds and the single-bond character of the other ring bonds, consistent with the aromatic nature of the thiadiazole ring.

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, attractive to electrophiles), and blue indicates regions of most positive electrostatic potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would be expected to show negative potential (red/yellow) localized around the nitrogen atoms of the thiadiazole ring, consistent with their role as nucleophilic centers. The region around the hydrogen atoms of the methyl group and, most significantly, the area opposite the C-I bond (a phenomenon known as a σ-hole) would likely show positive potential (blue), indicating sites for nucleophilic interaction. researchgate.net

Molecular Dynamics and Simulation Studies for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations focus on static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of conformational changes and intermolecular interactions in different environments (e.g., in solution).

For this compound, MD simulations could be employed to understand how it interacts with solvent molecules or potential biological targets. These simulations can reveal the stability of different conformations, the formation and lifetime of hydrogen bonds (if applicable), and other non-covalent interactions that govern its behavior in a dynamic system. Recent studies on other thiadiazole derivatives have used MD simulations to assess the stability of ligand-protein complexes, providing insights into their potential biological activity. nih.gov

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of DFT is the prediction of various spectroscopic data, which can be compared with experimental results to validate both the computational model and the experimental structure elucidation.

Vibrational Spectroscopy (IR): DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an Infrared (IR) spectrum. For this compound, characteristic vibrational modes would include C-H stretching of the methyl group, C=N and N-N stretching within the thiadiazole ring, and C-S stretching. The calculated frequencies are often systematically scaled to correct for anharmonicity and basis set deficiencies, typically resulting in excellent agreement with experimental spectra. rdd.edu.iqresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹H and ¹³C). dergipark.org.trnih.gov For the title compound, calculations would predict the chemical shifts for the methyl protons and the distinct carbons of the thiadiazole ring (C2 and C5) and the methyl group. Comparing these theoretical shifts with experimentally recorded spectra is a powerful method for structural confirmation.

The correlation between theoretical and experimental data provides a high degree of confidence in the assigned structure and the underlying electronic properties of the molecule.

Computational Studies on Reaction Mechanisms and Transition States of this compound Reactions

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, including the identification of transient intermediates and the characterization of high-energy transition states that govern reaction rates and pathways. For substituted heterocycles like this compound, theoretical studies are crucial for understanding its reactivity, particularly in reactions involving the carbon-iodine bond, which is a common site for nucleophilic substitution and cross-coupling reactions.

While specific computational studies detailing the reaction mechanisms and transition states for reactions involving this compound are not extensively documented in the surveyed literature, general principles from computational studies on related 1,3,4-thiadiazole derivatives can provide valuable insights.

General Approaches to Studying Reaction Mechanisms of Halo-Thiadiazoles:

Computational investigations into the reaction mechanisms of halogenated thiadiazoles typically employ methods like Density Functional Theory (DFT) to map out the potential energy surface of a reaction. This involves:

Reactant and Product Optimization: Calculating the lowest energy geometries of the starting materials (e.g., this compound and a nucleophile) and the final products.

Transition State Searching: Locating the saddle point on the potential energy surface that connects the reactants to the products. This transition state structure represents the highest energy barrier that must be overcome for the reaction to proceed.

Frequency Calculations: These calculations confirm the nature of the stationary points. A stable molecule (reactant, product, or intermediate) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, verifying that the located transition state indeed links the desired species.

Plausible Reaction Mechanisms for Investigation:

For this compound, several reaction types would be of mechanistic interest for computational chemists.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the 1,3,4-thiadiazole ring can facilitate the displacement of the iodo group by a nucleophile. Computational studies would focus on the formation of the Meisenheimer complex, a key intermediate in the SNAr pathway. The energies of the transition states leading to and from this intermediate would be calculated to understand the reaction kinetics.

Metal-Catalyzed Cross-Coupling Reactions: This compound is a potential substrate for reactions like Suzuki, Heck, or Sonogashira coupling. Theoretical studies in this area would investigate the elementary steps of the catalytic cycle:

Oxidative Addition: The initial step where the palladium (or other metal) catalyst inserts into the C-I bond. DFT calculations can model the geometry and energy of the transition state for this crucial step.

Transmetalation (for Suzuki, etc.) or Carbometalation (for Heck).

Reductive Elimination: The final step that forms the new C-C bond and regenerates the catalyst.

Insights from Related Computational Studies:

DFT analyses have been conducted on various 1,3,4-thiadiazole derivatives to predict their reactivity. nih.gov For instance, the calculation of Molecular Electrostatic Surface Potential (MESP) helps in identifying the electrophilic and nucleophilic sites within a molecule. nih.gov For a molecule like this compound, the carbon atom attached to the iodine would be a primary site for nucleophilic attack, a hypothesis that can be quantified through MESP calculations. nih.gov

Furthermore, studies on the synthesis of other thiadiazoles have included proposed mechanisms based on experimental observations and computational support. nih.gov These often involve cyclization steps and the formation of various intermediates, where computational chemistry can help to assess the feasibility of different proposed pathways by comparing the activation energies. nih.gov

Although direct and detailed computational data on the reaction mechanisms of this compound is sparse in the available literature, the established methodologies of computational chemistry offer a clear framework for how such investigations would be conducted. Future research in this area would be invaluable for predicting the compound's reactivity and for optimizing synthetic routes to novel derivatives.

Advanced Applications and Derivatives of 2 Iodo 5 Methyl 1,3,4 Thiadiazole in Chemical Science

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The reactivity of the carbon-iodine bond in 2-iodo-5-methyl-1,3,4-thiadiazole makes it an excellent electrophile in cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. This reactivity allows for the introduction of a wide array of functional groups and the construction of intricate molecular frameworks.

Precursors for Fused Heterocyclic Systems

The 1,3,4-thiadiazole (B1197879) ring is a common scaffold in pharmacologically active compounds. nih.gov The iodo-substituted variant, this compound, serves as a key starting material for the synthesis of fused heterocyclic systems. Through reactions like the Suzuki, Heck, and Sonogashira couplings, the iodine atom can be substituted with various organic moieties, leading to the annulation of new rings onto the thiadiazole core. This strategy is instrumental in creating novel polycyclic aromatic systems with potential applications in medicinal chemistry and material science. For instance, the palladium-catalyzed cross-coupling of this compound with appropriate boronic acids or terminal alkynes can yield complex structures that are difficult to access through other synthetic routes.

Building Blocks for Oligomeric and Polymeric Structures

The bifunctional nature of this compound derivatives allows them to act as monomers in polymerization reactions. The ability to undergo sequential or orthogonal cross-coupling reactions at the iodo and methyl positions (after functionalization) enables the construction of well-defined oligomers and polymers. These materials, incorporating the electron-deficient 1,3,4-thiadiazole ring, are of interest for their potential electronic and photophysical properties. The resulting polymers can exhibit high thermal stability and ordered crystalline arrangements, which are desirable characteristics for various advanced materials.

Derivatization for Material Science Applications

The modification of this compound is a fruitful strategy for developing new materials with tailored properties. The introduction of specific functional groups can influence the molecule's self-assembly behavior, electronic characteristics, and ability to coordinate with metal ions.

Components in Liquid Crystalline Materials

The rigid, rod-like structure of the 1,3,4-thiadiazole ring makes it a suitable core for designing liquid crystalline materials. By attaching long alkyl or alkoxy chains to the this compound scaffold via cross-coupling reactions, calamitic (rod-shaped) liquid crystals can be synthesized. The nature and length of these peripheral chains, along with the strong heteroatom-heteroatom and π-stacking interactions of the thiadiazole rings, play a crucial role in determining the mesophase behavior and the temperature range of the liquid crystalline phase.

Applications in Organic Electronic Devices and Optoelectronic Materials

Thiadiazole-containing compounds are known for their use in organic electronics due to their high luminescence, thermal stability, and well-ordered crystalline packing. researchgate.net The electron-withdrawing nature of the 1,3,4-thiadiazole ring makes its derivatives suitable as n-type or electron-transporting materials in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.net Derivatization of this compound allows for the fine-tuning of the electronic properties, such as the LUMO (Lowest Unoccupied Molecular Orbital) energy level, to optimize device performance. The introduction of extended π-conjugated systems through the iodo position can lead to materials with enhanced charge carrier mobility and specific optical properties, making them promising candidates for organic semiconductors and components in photovoltaic cells. researchgate.net

Ligands for Metal Complexes and Coordination Chemistry

The nitrogen and sulfur atoms within the 1,3,4-thiadiazole ring possess lone pairs of electrons, enabling them to act as ligands and coordinate with metal ions. mdpi.com The derivatization of this compound can introduce additional coordination sites, leading to the formation of mono- or polynuclear metal complexes with interesting structural and electronic properties. These complexes have potential applications in catalysis, sensing, and as building blocks for metal-organic frameworks (MOFs). The choice of the metal ion and the specific substituents on the thiadiazole ligand dictates the geometry and the resulting properties of the coordination complex. nih.govjmchemsci.com For example, the coordination of 1,3,4-thiadiazole derivatives with transition metals like copper(II) and zinc(II) has been shown to yield complexes with distinct coordination geometries. nih.gov

Utility in Catalysis and Chemical Transformations

The application of this compound in catalysis is primarily centered on its role as a precursor for ligands and its participation in cross-coupling reactions, which are fundamental to modern organic synthesis.

While this compound itself is not typically a direct catalyst, its derivatives are crucial in the formation of catalytically active species. The iodine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functional groups at the 2-position of the thiadiazole ring. This functionalization is key to creating molecules that can act as ligands for transition metal catalysts. For instance, the substitution of the iodo group can lead to the formation of bidentate or polydentate ligands that can coordinate with metal centers like palladium, copper, or nickel, thereby influencing the efficiency and selectivity of catalytic processes.

The general mechanism for such catalytic cycles, for instance in a Suzuki-Miyaura coupling, involves the oxidative addition of the iodo-thiadiazole to a low-valent palladium complex, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium catalyst. nih.gov

The 1,3,4-thiadiazole nucleus is an attractive scaffold for ligand design due to the presence of nitrogen and sulfur heteroatoms which can act as coordination sites. scispace.com Starting from this compound, a variety of ligands can be synthesized for both homogeneous and heterogeneous catalysis.

Palladium-catalyzed reactions such as the Sonogashira, Heck, and Suzuki-Miyaura couplings are instrumental in modifying the this compound scaffold. researchgate.netnih.gov For example, a Sonogashira coupling with a terminal alkyne can introduce an alkynyl group, which can then be further functionalized to create a chelating arm. researchgate.net Similarly, Suzuki-Miyaura coupling with arylboronic acids can be used to synthesize biaryl thiadiazole derivatives. These derivatives can be designed to have specific steric and electronic properties to fine-tune the performance of a metal catalyst.

A study on the Sonogashira-type cross-coupling of 3,5-diiodo-1,2,4-thiadiazole (B13648720) demonstrated the selective replacement of the iodine atom at the C5 position, highlighting the potential for regioselective synthesis of complex thiadiazole derivatives. researchgate.net This principle can be extended to this compound for the synthesis of tailored ligands.

Coupling Reaction Reactant Potential Ligand Feature
Sonogashira CouplingTerminal AlkyneIntroduction of a rigid alkynyl linker for multidentate ligands.
Suzuki-Miyaura CouplingArylboronic AcidFormation of biaryl structures for tuning electronic properties.
Heck CouplingAlkeneC-C bond formation to introduce vinyl groups for polymerization.
Buchwald-Hartwig AminationAmineIntroduction of nitrogen-based coordinating groups.

Development of Agrochemical Precursors and Intermediates

The 1,3,4-thiadiazole ring is a well-established pharmacophore in the agrochemical industry, with many derivatives exhibiting potent fungicidal, herbicidal, and insecticidal activities. researchgate.netnih.gov this compound serves as a valuable intermediate for the synthesis of novel agrochemical candidates. The reactivity of the iodo group allows for the introduction of various toxophoric and pharmacophoric moieties through cross-coupling reactions, leading to the generation of diverse libraries of compounds for biological screening. mdpi.com

The synthesis of 2-alkylthio-5-(1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazoles, for instance, has been shown to yield compounds with significant fungicidal activity. researchgate.net While this study does not start from the iodo-derivative, it illustrates the importance of the 2,5-disubstituted 1,3,4-thiadiazole scaffold in agrochemicals. The use of this compound as a starting material would provide a direct route to introduce a wide range of substituents at the 2-position, thereby facilitating the exploration of structure-activity relationships.

For example, coupling with various boronic acids or organotin reagents can lead to a diverse set of 2-aryl-5-methyl-1,3,4-thiadiazoles. The nature of the aryl substituent can be systematically varied to optimize the biological activity against specific plant pathogens or weeds.

Agrochemical Class Synthetic Strategy from this compound Potential Target
FungicidesSuzuki coupling with heteroarylboronic acids.Plant pathogenic fungi.
HerbicidesStille coupling with organostannanes bearing herbicidal motifs.Broadleaf weeds.
InsecticidesSonogashira coupling followed by cyclization to form complex heterocycles.Sucking and chewing insects.

Precursors for Specialized Chemical Reagents and Analytical Probes

The unique electronic and photophysical properties of the 1,3,4-thiadiazole ring make it an interesting component in the design of specialized chemical reagents and analytical probes. nih.gov The development of fluorescent probes for the detection of biologically relevant species is a rapidly growing field, and heterocyclic compounds are often at the core of these molecular sensors.

This compound can serve as a key precursor for such probes. The iodo group can be readily substituted with a fluorophore or a recognition moiety through palladium-catalyzed cross-coupling reactions. For instance, the attachment of a fluorescent group like pyrene (B120774) or coumarin (B35378) via a Suzuki or Sonogashira reaction could lead to a new class of fluorescent probes. The thiadiazole ring itself can participate in the electronic system of the probe, influencing its absorption and emission properties.

Furthermore, the introduction of specific functional groups capable of interacting with analytes of interest (e.g., metal ions, anions, or biomolecules) can transform the thiadiazole derivative into a selective sensor. The change in the fluorescence signal upon binding of the analyte would form the basis of the detection mechanism. While specific examples utilizing this compound for probe development are not extensively reported, the synthetic accessibility and the inherent properties of the thiadiazole core suggest significant potential in this area.

Probe Type Synthetic Modification of this compound Sensing Principle
Fluorescent Ion ProbeCoupling with a crown ether or aza-macrocycle.Chelation-enhanced fluorescence.
Bio-orthogonal ProbeIntroduction of a strained alkyne or alkene for click chemistry.Covalent labeling of biomolecules.
Ratiometric pH SensorAttachment of a pH-sensitive fluorophore.pH-dependent shift in emission wavelength.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Atom-Economical Synthetic Routes

Current synthetic methods for thiadiazoles often rely on multi-step processes that may involve harsh reagents or produce significant waste. Future research will likely focus on developing greener, more efficient, and atom-economical pathways to 2-iodo-5-methyl-1,3,4-thiadiazole and its derivatives.

Key research targets include:

One-Pot Syntheses: The development of one-pot reactions that combine multiple synthetic steps without isolating intermediates can significantly improve efficiency. encyclopedia.pub For instance, methods using polyphosphate ester (PPE) as a mild additive for the cyclodehydration of thiosemicarbazides represent a move away from toxic reagents like phosphorus oxychloride. encyclopedia.pub

Catalytic Approaches: Exploring novel catalytic systems is crucial. This includes using transition metals like cobalt or nickel for atom-economical cyclization reactions, potentially in environmentally benign solvents like water. researchgate.net

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) and photocatalysis are emerging as powerful tools to accelerate reaction times and improve yields in heterocyclic chemistry. nih.govmdpi.com Applying these technologies to the synthesis of the target compound could lead to more sustainable production methods.

Enzymatic Synthesis: The use of enzymes, such as haloperoxidases, for halogenation steps offers a highly selective and environmentally friendly alternative to traditional chemical methods. acs.org

Table 1: Comparison of Synthetic Strategies for Thiadiazole Synthesis

Synthetic StrategyKey FeaturesPotential Advantages for this compound SynthesisReference
One-Pot Synthesis (e.g., using PPE)Combines multiple reaction steps, avoids toxic reagents.Increased efficiency, reduced waste, improved safety. encyclopedia.pub
Transition-Metal Catalysis (e.g., Co, Ni)High atom economy, can be performed in green solvents.Lower environmental impact, catalytic efficiency. researchgate.net
PhotocatalysisUses light to drive chemical reactions.Mild reaction conditions, novel reactivity. mdpi.com
Enzymatic HalogenationHigh selectivity, green reaction conditions.Sustainable and specific iodination step. acs.org

Exploration of Novel Reactivity Patterns and Unconventional Transformations of the Iodo-Thiadiazole Core

The iodine atom on the thiadiazole ring is a key functional handle that is ripe for exploration. While known for its role in cross-coupling reactions, its full reactive potential remains largely untapped.

Future investigations should focus on:

Advanced Cross-Coupling Reactions: Systematically applying a wide range of modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to the iodo-thiadiazole core to create libraries of novel derivatives.

Nucleophilic Substitution: The electron-deficient nature of the thiadiazole ring makes the carbon atom attached to the iodine susceptible to nucleophilic substitution, providing a direct route to introduce various functional groups. nih.gov

C-H Activation: Exploring the selective activation of C-H bonds, particularly on the methyl group, could open up new avenues for functionalization without pre-installing a reactive handle.

Photoredox and Electrochemical Transformations: These emerging techniques can enable unconventional bond formations and transformations that are not accessible through traditional thermal methods, potentially leading to novel molecular architectures. acs.org

Ring Transformations: Investigating conditions that could induce ring-opening and rearrangement reactions of the thiadiazole core could lead to the synthesis of entirely new heterocyclic systems. nih.gov

Advanced Computational Modeling for Predictive Chemistry and Materials Design

In silico methods are becoming indispensable for accelerating the discovery and development of new molecules and materials. Applying advanced computational modeling to this compound can provide deep insights and guide experimental work.

Prospective computational studies include:

DFT Calculations: Using Density Functional Theory to map the molecular electrostatic potential (MEP), determine frontier molecular orbital (HOMO-LUMO) energies, and calculate reactivity indices. universci.com This data can predict the most likely sites for electrophilic and nucleophilic attack and assess the compound's electronic properties. universci.com

Reaction Mechanism Simulation: Modeling potential reaction pathways to understand the thermodynamics and kinetics of novel transformations, thereby optimizing reaction conditions before heading to the lab.

Virtual Screening: Creating virtual libraries of derivatives and using molecular docking to predict their binding affinity to biological targets, such as enzymes or receptors, which could identify promising candidates for medicinal chemistry applications. nih.govnih.gov

Materials Property Prediction: Simulating how the molecule might self-assemble or interact with surfaces to predict its potential for forming structured materials like liquid crystals or thin films.

Table 2: Application of Computational Tools in Thiadiazole Research

Computational ToolPurposePredicted Properties for this compoundReference
Density Functional Theory (DFT)Investigate electronic structure and reactivity.Reactivity sites, electronic properties, spectral analysis. universci.comrsc.org
Molecular DockingPredict binding of a molecule to a target protein.Potential biological activity (e.g., enzyme inhibition). nih.govresearchgate.net
QSAR (Quantitative Structure-Activity Relationship)Correlate chemical structure with biological activity.Design of derivatives with enhanced potency. nih.gov
Molecular Dynamics (MD) SimulationSimulate the movement and interaction of atoms and molecules.Conformational analysis, interaction with solvents or materials.-

Integration of this compound into Hybrid Material Systems

The unique electronic and coordination properties of the thiadiazole ring make it an attractive component for advanced functional materials.

Future research should explore its integration into:

Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms of the thiadiazole ring can act as effective coordination sites for metal ions, making it a promising ligand for the construction of novel MOFs. rsc.orgmdpi.com These materials could have applications in gas storage, separation, catalysis, and sensing. rsc.orgmdpi.comresearchgate.net

Graphene-Based Hybrids: this compound can be anchored to graphene or graphene oxide sheets through either non-covalent interactions (π-π stacking) or covalent bonding via reactions at the iodo-substituent. nih.govresearchgate.net The resulting hybrid materials could exhibit enhanced electronic, optical, or catalytic properties for use in sensors, electronics, and energy storage devices. nih.govrsc.org

Conducting Polymers: Incorporating the thiadiazole unit into the backbone of conjugated polymers could modulate their electronic properties, leading to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and electrocatalysis. researchgate.net

Synergistic Research with Emerging Technologies in Chemical Synthesis and Characterization

The advancement of research on this compound will be greatly accelerated by leveraging cutting-edge technologies.

A synergistic approach would involve:

Flow Chemistry: Utilizing microreactor technology to perform hazardous or highly exothermic reactions (like certain halogenations or nitrations) with greater safety and control. acs.org Flow chemistry also allows for rapid optimization of reaction conditions and easy scalability.

High-Throughput Experimentation (HTE): Employing automated platforms to rapidly screen a wide range of catalysts, solvents, and reaction conditions for the synthesis and functionalization of the thiadiazole core.

Artificial Intelligence (AI) and Machine Learning: Using AI algorithms to predict reaction outcomes, suggest optimal synthetic routes, and identify promising molecular candidates from large virtual libraries, thus streamlining the discovery process.

Advanced Analytical Techniques: Combining techniques like single-crystal X-ray diffraction with advanced 2D NMR spectroscopy and mass spectrometry to unambiguously determine the structure of complex derivatives and intermediates. nih.govjmchemsci.com In-situ spectroscopic monitoring can provide real-time data on reaction kinetics and mechanisms.

By pursuing these future research directions, the scientific community can fully harness the synthetic versatility and functional potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.

Q & A

Basic: What are the optimized synthetic routes for 2-iodo-5-methyl-1,3,4-thiadiazole?

The synthesis of this compound derivatives can be achieved via cross-coupling reactions. For example, substituted iodobenzene and 5-methyl-1,3,4-thiadiazole-2-thiol react in dimethyl sulfoxide (DMSO) using CuI as a catalyst and 2-picolinic acid as a ligand at 70–80°C for 24–36 hours. This method yields high-purity products confirmed by ¹H NMR, ¹³C NMR, IR, and MS analyses . Cyclization strategies using dehydrating agents like phosphoric acid are also effective for synthesizing structurally related thiadiazoles .

Basic: What analytical techniques are critical for characterizing this compound derivatives?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and purity.
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-I stretching at ~500 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal structures, as demonstrated for analogous thiadiazole metal complexes .

Advanced: How do computational methods enhance the understanding of this compound’s molecular geometry?

Density functional theory (DFT) at the B3LYP/6-31G(d) level accurately predicts bond lengths and angles for thiadiazole derivatives. For example, computational studies on 2-tert-butyldithio-5-methyl-1,3,4-thiadiazole align with experimental X-ray data, highlighting the utility of DFT in modeling electronic and steric effects of substituents like iodine .

Advanced: What thermodynamic insights exist for 2-amino-5-methyl-1,3,4-thiadiazole derivatives, and how do they relate to iodinated analogs?

Combustion calorimetry and computational studies reveal that alkyl substituents (e.g., methyl or ethyl) increase the thermodynamic stability of thiadiazoles. The standard molar enthalpy of formation for 2-amino-5-methyl-1,3,4-thiadiazole is higher than its unsubstituted counterpart, suggesting that iodine substitution may similarly stabilize the ring through resonance and inductive effects .

Advanced: How are this compound derivatives utilized in coordination chemistry?

Thiadiazoles act as ligands for metal complexes. For example, 5-methyl-2-carboxylmethylthio-1,3,4-thiadiazole forms distorted octahedral Co(II) and Zn(II) complexes. These complexes exhibit unique electrochemical and fluorescence properties, with potential applications in catalysis or material science .

Advanced: What role do thiadiazole derivatives play in fluorescence studies?

Substituents like conjugated double bonds or electron-donating groups (e.g., methoxy) enhance fluorescence. For example, styryl-substituted thiadiazoles emit blue light (390–550 nm), making them candidates for organic light-emitting diodes (OLEDs). Fluorescence quenching studies can probe interactions with biological targets or environmental sensors .

Advanced: How do thiadiazole derivatives inhibit metal corrosion?

2-Mercapto-5-methyl-1,3,4-thiadiazole forms self-assembled monolayers (SAMs) on iron surfaces, reducing corrosion in acidic environments. Electrochemical impedance spectroscopy (EIS) and polarization curves demonstrate >90% inhibition efficiency at optimal concentrations, attributed to sulfur-metal bonding and π-backdonation .

Advanced: What biological activities are reported for thiadiazole derivatives, and how are structure-activity relationships (SAR) explored?

Thiadiazoles exhibit anticancer, antimicrobial, and neuroprotective activities. For instance:

  • Anticancer : 2-Amino-1,3,4-thiadiazole derivatives inhibit B-cell lymphoma-2 (Bcl-2) via hydrophobic and hydrogen-bonding interactions .
  • Antimicrobial : Disubstituted thiadiazoles with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced activity against Staphylococcus aureus .
    SAR studies leverage computational docking and comparative bioassays to optimize substituent effects .

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